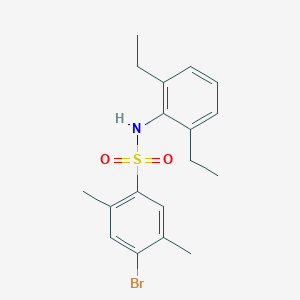
4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C16H18BrNO2S. This compound is characterized by the presence of a bromine atom, a sulfonamide group, and two ethyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2,6-diethylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Analyse Des Réactions Chimiques
4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
4-Bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-Bromo-N,N-dimethylaniline: This compound lacks the sulfonamide group and has different reactivity and applications.
4-Bromo-2,6-dimethylaniline: This compound has a similar bromine and methyl substitution pattern but lacks the sulfonamide group, leading to different chemical properties and uses.
N-(4-Bromo-2,6-dimethylphenyl)-N,N-dimethylamine: This compound has a similar structure but with a dimethylamine group instead of a sulfonamide group, resulting in different biological and chemical activities.
Propriétés
IUPAC Name |
4-bromo-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2S/c1-5-14-8-7-9-15(6-2)18(14)20-23(21,22)17-11-12(3)16(19)10-13(17)4/h7-11,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYYKKXIJXPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














